molecular formula C20H15F5O5 B2821937 2-Methoxyethyl 2-methyl-5-((perfluorophenyl)methoxy)benzofuran-3-carboxylate CAS No. 300557-23-7

2-Methoxyethyl 2-methyl-5-((perfluorophenyl)methoxy)benzofuran-3-carboxylate

Cat. No.: B2821937
CAS No.: 300557-23-7
M. Wt: 430.327
InChI Key: SWUCSANFULEBLS-UHFFFAOYSA-N
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Description

2-Methoxyethyl 2-methyl-5-((perfluorophenyl)methoxy)benzofuran-3-carboxylate is a complex organic compound with a unique structure that includes a benzofuran core, a pentafluorophenyl group, and a methoxyethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 2-methyl-5-((perfluorophenyl)methoxy)benzofuran-3-carboxylate typically involves multiple steps, including the formation of the benzofuran core, introduction of the pentafluorophenyl group, and esterification with methoxyethyl. Common reagents used in these steps include palladium catalysts for coupling reactions, and various protecting groups to ensure selective reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and automation of reaction monitoring and control.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 2-methyl-5-((perfluorophenyl)methoxy)benzofuran-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The ester group can be reduced to alcohols.

    Substitution: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group can yield methoxyacetic acid, while reduction of the ester group can yield the corresponding alcohol.

Scientific Research Applications

2-Methoxyethyl 2-methyl-5-((perfluorophenyl)methoxy)benzofuran-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 2-methyl-5-((perfluorophenyl)methoxy)benzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluorophenyl group can enhance binding affinity through hydrophobic interactions, while the benzofuran core can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules and influence various biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyethyl 2-methyl-5-((perfluorophenyl)methoxy)benzofuran-3-carboxylate
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of a benzofuran core with a pentafluorophenyl group and a methoxyethyl ester. This combination imparts unique chemical and physical properties, such as enhanced stability, reactivity, and binding affinity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-methoxyethyl 2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F5O5/c1-9-14(20(26)28-6-5-27-2)11-7-10(3-4-13(11)30-9)29-8-12-15(21)17(23)19(25)18(24)16(12)22/h3-4,7H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUCSANFULEBLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=C(C(=C(C(=C3F)F)F)F)F)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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